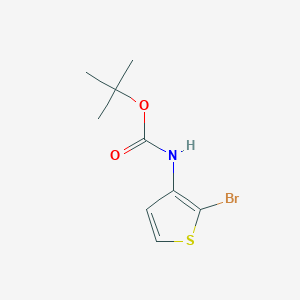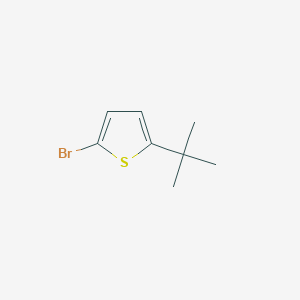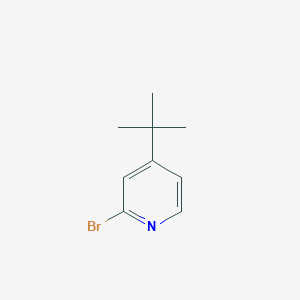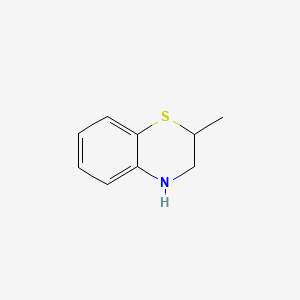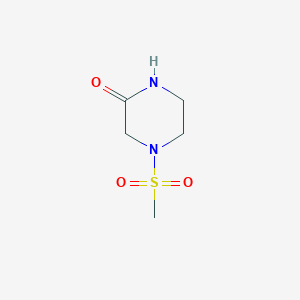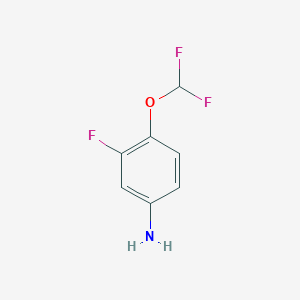
4-(Difluoromethoxy)-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(Difluoromethoxy)-3-fluoroaniline" is a fluorinated aniline derivative, which is a class of compounds known for their utility in various chemical syntheses and applications in material science. The presence of fluorine atoms in the molecule is of particular interest due to their ability to influence the physical, chemical, and biological properties of the compounds they are part of.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. In one study, the synthesis of related difluoroaniline derivatives involved the reaction of 3,5-difluoroaniline with butyllithium followed by methyl chloroformate to yield methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs . Another approach for synthesizing fluorinated heterocycles, such as 4-fluoro-3-oxazolines, utilized a three-component reaction involving diarylmethanimines, trifluoroacetophenones, and CF2Br2, indicating the versatility of fluorinated anilines in multi-component reactions .
Molecular Structure Analysis
The molecular structure and conformation of fluorinated aniline derivatives have been studied using various spectroscopic and quantum chemical methods. For instance, the structure of 3,4-difluoroaniline was investigated using techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, complemented by DFT calculations. These
科学的研究の応用
Synthesis and Characterization of Polymers : Polyfluoroanilines, including those related to 4-(Difluoromethoxy)-3-fluoroaniline, have been synthesized and characterized using various techniques such as FTIR and NMR spectroscopy. These compounds show potential in the development of new materials due to their unique properties, like thermal stability and specific solvent interactions (Cihaner & Önal, 2001).
Biodegradation Studies : Research on fluoroanilines, which are structurally related to 4-(Difluoromethoxy)-3-fluoroaniline, has included studies on biodegradation by specific bacterial strains. These studies provide insights into the environmental impact and potential bioremediation strategies for these compounds (Zhao et al., 2019).
Electrochemical Applications : The electrochemical behavior of fluoro-substituted anilines, closely related to 4-(Difluoromethoxy)-3-fluoroaniline, has been extensively studied. This research is crucial for understanding their potential applications in various electrochemical processes and devices (Cihaner & Önal, 2002).
Photoredox Catalysis : Studies in synthetic organic chemistry have explored the use of fluoroanilines in photoredox catalysis. This research is particularly relevant for the development of new methods in pharmaceutical and agrochemical synthesis, where fluoroanilines can play a key role (Koike & Akita, 2016).
Molecular Structure Analysis : Investigations into the molecular structure and conformation of fluoroanisoles, which are structurally similar to 4-(Difluoromethoxy)-3-fluoroaniline, provide essential data for understanding the physical and chemical properties of these compounds (Giricheva et al., 2004).
Fluorescence Probe Development : The structural modification of fluorophores related to 4-(Difluoromethoxy)-3-fluoroaniline has led to the development of sensitive and pH-independent fluorescence probes. These probes have potential applications in biochemistry and medical diagnostics (Gabe et al., 2006).
C-F Bond Activation in Organic Synthesis : The study of C-F bond activation in compounds like 4-(Difluoromethoxy)-3-fluoroaniline is significant in organic synthesis, especially in the production of pharmaceuticals and agrochemicals. This research provides insight into the effective synthesis of fluoroorganic compounds (Amii & Uneyama, 2009).
Safety And Hazards
4-(Difluoromethoxy)aniline is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(difluoromethoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGBVIAOAPGSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-fluoroaniline | |
CAS RN |
83190-01-6 |
Source


|
| Record name | 4-(difluoromethoxy)-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

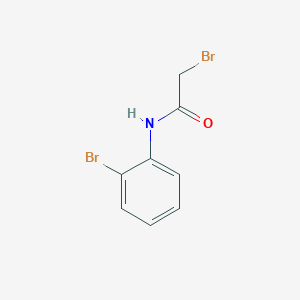
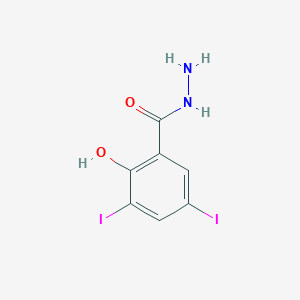
![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)
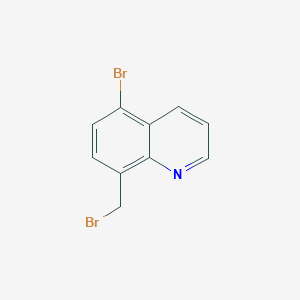
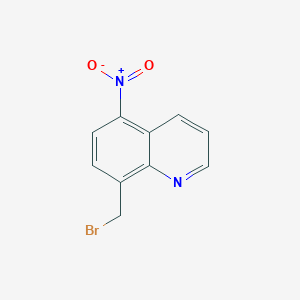
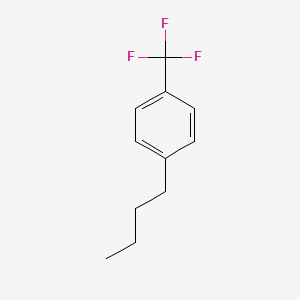
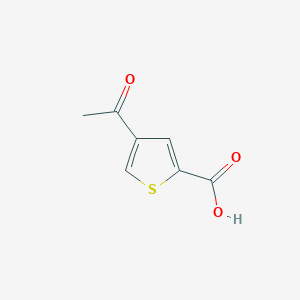
![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)
